molecular formula C16H25N2O5P B12594322 Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester CAS No. 650633-99-1

Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester

Cat. No.: B12594322
CAS No.: 650633-99-1
M. Wt: 356.35 g/mol
InChI Key: VUYVOMZQZHWNOT-UHFFFAOYSA-N
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Description

Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural analogy with phosphate moieties and its coordination properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(2-nitrophenyl)-1-piperidinylmethyl] group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in the synthesis include bromotrimethylsilane and methanol, which facilitate the dealkylation of dialkyl phosphonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Hydrolysis: Yields phosphonic acid and ethanol.

    Oxidation: Produces various oxidized derivatives of the nitrophenyl group.

    Substitution: Results in modified phosphonic acid esters with different substituents.

Mechanism of Action

The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit or modulate the activity of these targets, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is unique due to its combination of a nitrophenyl group and a piperidinylmethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific coordination or biological activity.

Properties

CAS No.

650633-99-1

Molecular Formula

C16H25N2O5P

Molecular Weight

356.35 g/mol

IUPAC Name

1-[diethoxyphosphoryl-(2-nitrophenyl)methyl]piperidine

InChI

InChI=1S/C16H25N2O5P/c1-3-22-24(21,23-4-2)16(17-12-8-5-9-13-17)14-10-6-7-11-15(14)18(19)20/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3

InChI Key

VUYVOMZQZHWNOT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCCC2)OCC

Origin of Product

United States

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